ethyl 3-({[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]carbonyl}amino)benzoate
Overview
Description
Ethyl 3-({[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]carbonyl}amino)benzoate is a synthetic organic compound that features a triazole ring, a phenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-({[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]carbonyl}amino)benzoate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This involves reacting an azide with an alkyne in the presence of a copper catalyst.
Coupling with Phenyl Group: The triazole ring is then coupled with a phenyl group through a carbonyl linkage, typically using a Friedel-Crafts acylation reaction.
Esterification: The final step involves esterification of the benzoic acid derivative with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring and the phenyl group.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Oxidized derivatives of the triazole and phenyl groups.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Ethyl 3-({[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]carbonyl}amino)benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its triazole ring which is known to exhibit various biological activities.
Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as polymers and coatings.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of ethyl 3-({[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets:
Molecular Targets: The triazole ring can bind to metal ions in enzymes, inhibiting their activity.
Pathways Involved: The compound can modulate signaling pathways by inhibiting key enzymes or receptors involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-({[4-(1H-1,2,3-triazol-1-yl)phenyl]carbonyl}amino)benzoate: Similar structure but lacks the methyl group on the triazole ring.
Methyl 3-({[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]carbonyl}amino)benzoate: Similar structure but has a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to the presence of the methyl group on the triazole ring, which can influence its biological activity and chemical reactivity .
Properties
IUPAC Name |
ethyl 3-[[4-(5-methyltriazol-1-yl)benzoyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-3-26-19(25)15-5-4-6-16(11-15)21-18(24)14-7-9-17(10-8-14)23-13(2)12-20-22-23/h4-12H,3H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRZDCFCTNPFHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N3C(=CN=N3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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